molecular formula C16H17NS B12578857 N-Benzyl-3-phenylpropanethioamide CAS No. 201485-54-3

N-Benzyl-3-phenylpropanethioamide

Cat. No.: B12578857
CAS No.: 201485-54-3
M. Wt: 255.4 g/mol
InChI Key: DEBVSQIFYZBHKM-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenylpropanethioamide is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-phenylpropanethioamide typically involves the reaction of benzylamine with 3-phenylpropanethioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-phenylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-3-phenylpropanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-phenylpropanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitroaniline: Known for its non-linear optical properties.

    N-Benzylbenzamide: Investigated for its anti-aggregation properties in Alzheimer’s disease research.

    N-Phenethylbenzamide: Studied for its potential neuroprotective effects.

Uniqueness

N-Benzyl-3-phenylpropanethioamide stands out due to its unique thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

201485-54-3

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

N-benzyl-3-phenylpropanethioamide

InChI

InChI=1S/C16H17NS/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)

InChI Key

DEBVSQIFYZBHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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